4,6-Dimethylbenzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, fused with a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzo[d]isothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with 2,4-pentanedione under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethylbenzo[d]isothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazole ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylbenzo[d]isothiazole involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing enzymatic activities and other biological processes. Additionally, the compound can undergo redox reactions, affecting cellular oxidative states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Benzisothiazole: Similar structure but lacks the methyl groups at positions 4 and 6.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the fused benzene ring.
Benzothiazole: Similar to benzisothiazole but with different substitution patterns.
Uniqueness: 4,6-Dimethylbenzo[d]isothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at positions 4 and 6 enhances its stability and allows for selective functionalization, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H9NS |
---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
4,6-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
FXXKSKWBTGWSJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=NSC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.